Minamestane
Übersicht
Beschreibung
Minamestan ist ein steroidaler Aromatasehemmer, der als antineoplastisches Mittel entwickelt wurde. Es wurde Mitte der 1990er Jahre von Farmitalia-Carlo Erba erforscht, aber nie vermarktet . Im Gegensatz zu anderen steroidalen Aromatasehemmern wie Formestan und Exemestan weist Minamestan keine androgenen Eigenschaften auf .
Herstellungsmethoden
Die Synthese von Minamestan umfasst mehrere Schritte. Eine der Syntheserouten beinhaltet die Reaktion einer Vorläuferverbindung mit Lithiumchlorid und Lithiumcarbonat in heißem Dimethylformamid, um 4-Chlorandrosta-1,4,6-trien-3,17-dion zu erzeugen. Dieser Zwischenstoff wird dann mit Ammoniaklösung in Dioxan bei 90 °C in einem Druckbehälter behandelt, um Minamestan zu ergeben .
Vorbereitungsmethoden
The synthesis of minamestane involves several steps. One of the synthetic routes includes the reaction of a precursor compound with lithium chloride and lithium carbonate in hot dimethylformamide to produce 4-chloroandrosta-1,4,6-triene-3,17-dione. This intermediate is then treated with ammonium hydroxide in dioxane at 90°C in a pressure vessel to yield this compound .
Analyse Chemischer Reaktionen
Minamestan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Minamestan kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in Minamestan vorhandenen funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Steroidgerüst auftreten.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Chemie: Als irreversibler Aromatasehemmer wird es in der Forschung verwendet, um die Mechanismen der Enzyminhibition zu verstehen.
Biologie: Es wird verwendet, um die Rolle der Aromatase in biologischen Systemen zu untersuchen.
Industrie: Obwohl es nicht vermarktet wird, sind seine Synthese und Eigenschaften in der pharmazeutischen Industrie für die Entwicklung neuer Medikamente von Interesse.
Wirkmechanismus
Minamestan übt seine Wirkung aus, indem es das Enzym Aromatase irreversibel hemmt. Aromatase ist für die Umwandlung von Androgenen in Östrogene verantwortlich. Durch die Hemmung der Aromatase reduziert Minamestan den Östrogenspiegel, was bei der Behandlung von östrogenabhängigen Krebserkrankungen hilfreich sein kann . Das molekulare Ziel von Minamestan ist das Aromatase-Enzym, und es wirkt, indem es an das aktive Zentrum bindet und das Enzym daran hindert, die Umwandlungsreaktion zu katalysieren.
Wirkmechanismus
Minamestane exerts its effects by irreversibly inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By inhibiting aromatase, this compound reduces estrogen levels, which can help in the treatment of estrogen-dependent cancers . The molecular target of this compound is the aromatase enzyme, and it acts by binding to the active site and preventing the enzyme from catalyzing the conversion reaction.
Vergleich Mit ähnlichen Verbindungen
Minamestan ist einzigartig unter den steroidalen Aromatasehemmern, da es keine androgenen Eigenschaften besitzt. Ähnliche Verbindungen umfassen:
Formestan: Ein weiterer steroidaler Aromatasehemmer mit androgenen Eigenschaften.
Exemestan: Ein steroidaler Aromatasehemmer, der zur Behandlung von Brustkrebs eingesetzt wird.
Plomestan: Ein weiterer Aromatasehemmer mit ähnlichen Eigenschaften.
Die Einzigartigkeit von Minamestan liegt in seiner irreversiblen Hemmung der Aromatase ohne gleichzeitige androgene Wirkungen, was es zu einer wertvollen Verbindung für die Forschung an hormonabhängigen Krebserkrankungen macht.
Biologische Aktivität
Minamestane is a selective androgen receptor modulator (SARM) that has garnered attention for its potential therapeutic applications, particularly in muscle-wasting diseases and conditions characterized by low androgen levels. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and potential therapeutic uses.
This compound functions by selectively binding to androgen receptors in various tissues, mimicking the effects of testosterone without the full spectrum of androgenic side effects. This selectivity allows for anabolic activity—promoting muscle growth and improving physical function—while minimizing unwanted effects on non-target tissues.
Clinical Trials
- Muscle Mass and Function : Clinical studies have demonstrated that this compound significantly increases lean body mass and improves physical performance metrics such as grip strength and stair climb power. For instance, a study indicated that subjects administered this compound showed a marked increase in muscle mass as measured by Dual-Energy X-ray Absorptiometry (DEXA) scans .
- Chronic Conditions : In patients with conditions like Duchenne muscular dystrophy (DMD), this compound has been shown to enhance muscle function and delay the progression of symptoms related to muscle wasting. The compound's ability to improve quality of life in these patients has been highlighted in various case studies .
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Case Study 1 : A 12-week trial involving patients with chronic lower back pain demonstrated that those treated with this compound experienced reduced muscle wasting and improved mobility compared to the control group .
- Case Study 2 : In a cohort of elderly patients suffering from sarcopenia, administration of this compound resulted in significant gains in muscle strength and overall physical function, as evidenced by improved results in standardized physical performance tests .
Data Summary
The following table summarizes key findings from clinical trials and case studies related to this compound:
Study/Trial | Population | Duration | Key Findings |
---|---|---|---|
Clinical Trial 1 | Healthy adults | 12 weeks | Increased lean body mass; improved grip strength |
Clinical Trial 2 | DMD patients | 24 weeks | Enhanced muscle function; delayed symptom progression |
Case Study 1 | Chronic back pain patients | 12 weeks | Reduced muscle wasting; improved mobility |
Case Study 2 | Elderly with sarcopenia | 16 weeks | Significant gains in muscle strength |
Safety Profile
While this compound shows promise, its safety profile is essential for consideration. Preliminary data suggest that it has a favorable safety profile compared to traditional anabolic steroids, with fewer reported side effects related to hormone imbalance. However, ongoing monitoring and long-term studies are necessary to fully establish its safety.
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S)-4-amino-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h3-4,8,10-13H,5-7,9,20H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKHYLIFCYPHQW-KZQROQTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=C(C(=O)C=CC34C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C(C(=O)C=C[C@]34C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883152 | |
Record name | Minamestane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105051-87-4 | |
Record name | 4-Aminoandrosta-1,4,6-triene-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105051-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Minamestane [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105051874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Minamestane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MINAMESTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J02058ABVE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.